molecular formula C20H18N6O B3003904 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 2034390-69-5

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No. B3003904
CAS RN: 2034390-69-5
M. Wt: 358.405
InChI Key: UYLLZNSPCRCPJE-UHFFFAOYSA-N
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Description

The compound "N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide" is a complex molecule that is likely to be of interest in the field of medicinal chemistry due to its structural features, which include multiple nitrogen-containing heterocycles. These types of structures are often explored for their potential biological activities and could be related to the compounds described in the provided papers, although they are not directly mentioned.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . Similarly, the synthesis of various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives was accomplished through reactions involving enaminones and amino-substituted heterocycles . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The compound of interest, with its imidazo[1,2-a]pyridin and benzo[d][1,2,3]triazole moieties, would likely require similar analytical methods to confirm its structure.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on the functional groups present and the overall molecular structure. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do mention the synthesis of related heterocyclic compounds and their interactions with various reagents . These reactions often involve the formation of new bonds or the functionalization of existing ones, which could be relevant to the compound's reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as thermal stability, density, and sensitivity to impact or friction, are crucial for understanding their behavior and potential applications . For instance, the energetic compound mentioned in paper exhibits high thermal stability and is not sensitive to impact or friction, indicating its potential use in applications requiring stable energetic materials. The physical and chemical properties of "N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide" would need to be characterized similarly to assess its suitability for any intended applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Abdelhamid et al. (2016) described its use in synthesizing pyrazolo[1,5-a]pyrimidines, azolo[3,4-d]pyridiazines, and thieno[2,3-b]pyridines, which showed promising antimicrobial activities comparable to typical antibacterial and antifungal drugs like tetracycline and clotrimazole (Abdelhamid et al., 2016).

Potential in 5-HT3 Receptor Antagonism

Ohta et al. (1996) synthesized a series of conformationally restricted fused imidazole derivatives including this compound. They demonstrated its activity as a 5-hydroxytryptamine (5-HT3) receptor antagonist, which might be useful for treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Complexation Properties and Structural Character

Kobayashi et al. (2019) investigated the complexation properties of similar compounds with trivalent lanthanides, revealing their potential in coordination chemistry. The study emphasized the role of the compound in binding with lanthanide ions, suggesting applications in materials science and analytical chemistry (Kobayashi et al., 2019).

Antiallergic Applications

Honma et al. (1983) synthesized a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrating significant antiallergic activity. This research indicates the potential use of the compound in developing antiallergic medications (Honma et al., 1983).

Applications in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Liu et al. (2018) explored the use of pyridine and 1,2,4-triazole-based compounds in developing phosphorescent organic light-emitting diodes. This study suggests the compound’s utility in the field of electronics and material science (Liu et al., 2018).

properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(13-8-9-16-17(11-13)24-25-23-16)22-15-6-2-1-5-14(15)18-12-26-10-4-3-7-19(26)21-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLLZNSPCRCPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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